![molecular formula C14H15BrN2O4 B14593157 N-[(2-Bromoethoxy)carbonyl]-L-tryptophan CAS No. 61445-19-0](/img/structure/B14593157.png)
N-[(2-Bromoethoxy)carbonyl]-L-tryptophan
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(2-Bromoethoxy)carbonyl]-L-tryptophan is a synthetic derivative of the amino acid L-tryptophan. This compound is characterized by the presence of a bromoethoxycarbonyl group attached to the nitrogen atom of the tryptophan molecule. The addition of this functional group imparts unique chemical properties to the compound, making it of interest in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-Bromoethoxy)carbonyl]-L-tryptophan typically involves the reaction of L-tryptophan with 2-bromoethyl chloroformate. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product. The reaction conditions generally include:
Solvent: Anhydrous dichloromethane
Temperature: Room temperature
Reaction Time: Several hours
The reaction proceeds via nucleophilic substitution, where the amino group of L-tryptophan attacks the carbonyl carbon of 2-bromoethyl chloroformate, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for maximum yield and purity. The product is typically purified using techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
N-[(2-Bromoethoxy)carbonyl]-L-tryptophan undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromoethoxy group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in aqueous solution, room temperature.
Reduction: Sodium borohydride in methanol, room temperature.
Substitution: Amines or thiols in anhydrous solvents, room temperature to reflux.
Major Products Formed
Oxidation: Oxidized derivatives of this compound.
Reduction: Reduced derivatives with the bromoethoxy group converted to hydroxyl or alkyl groups.
Substitution: Substituted derivatives with the bromoethoxy group replaced by nucleophiles.
科学的研究の応用
N-[(2-Bromoethoxy)carbonyl]-L-tryptophan has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with enzymes and proteins.
Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of N-[(2-Bromoethoxy)carbonyl]-L-tryptophan involves its interaction with specific molecular targets, such as enzymes or receptors. The bromoethoxycarbonyl group can modulate the compound’s binding affinity and specificity, leading to various biological effects. The pathways involved may include:
Enzyme Inhibition: The compound can inhibit the activity of certain enzymes by binding to their active sites.
Receptor Modulation: It can interact with receptors, altering their signaling pathways.
類似化合物との比較
N-[(2-Bromoethoxy)carbonyl]-L-tryptophan can be compared with other similar compounds, such as:
- N-[(2-Bromoethoxy)carbonyl]-L-alanine
- N-[(2-Bromoethoxy)carbonyl]-L-isoleucine
Uniqueness
The uniqueness of this compound lies in its specific functional group and its interactions with biological molecules. Compared to other similar compounds, it may exhibit different reactivity and biological activity due to the presence of the tryptophan moiety.
List of Similar Compounds
- N-[(2-Bromoethoxy)carbonyl]-L-alanine
- N-[(2-Bromoethoxy)carbonyl]-L-isoleucine
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
特性
CAS番号 |
61445-19-0 |
|---|---|
分子式 |
C14H15BrN2O4 |
分子量 |
355.18 g/mol |
IUPAC名 |
(2S)-2-(2-bromoethoxycarbonylamino)-3-(1H-indol-3-yl)propanoic acid |
InChI |
InChI=1S/C14H15BrN2O4/c15-5-6-21-14(20)17-12(13(18)19)7-9-8-16-11-4-2-1-3-10(9)11/h1-4,8,12,16H,5-7H2,(H,17,20)(H,18,19)/t12-/m0/s1 |
InChIキー |
WAKPNICAYXEYAU-LBPRGKRZSA-N |
異性体SMILES |
C1=CC=C2C(=C1)C(=CN2)C[C@@H](C(=O)O)NC(=O)OCCBr |
正規SMILES |
C1=CC=C2C(=C1)C(=CN2)CC(C(=O)O)NC(=O)OCCBr |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Azaspiro[4.5]decane, 2-(4-iodophenyl)-](/img/structure/B14593075.png)
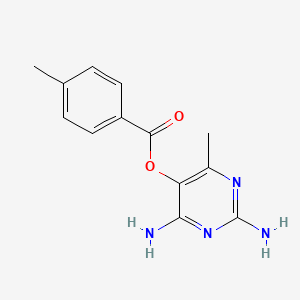
![2,4-Dimethyl-1-[4-methyl-3-(propylsulfanyl)phenoxy]benzene](/img/structure/B14593091.png)
![2,3-Dimethyl-6,10-dithiaspiro[4.5]decan-1-one](/img/structure/B14593094.png)
![1-[2-(Butylsulfanyl)-2-(2,4-dichlorophenyl)ethyl]-1H-imidazole](/img/structure/B14593098.png)
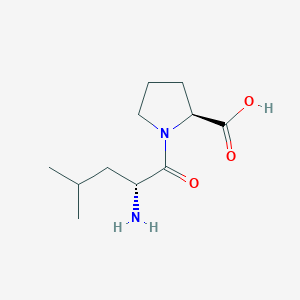
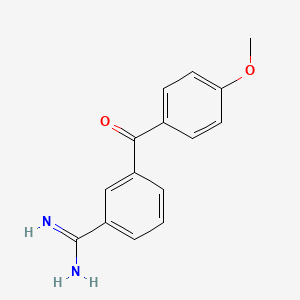

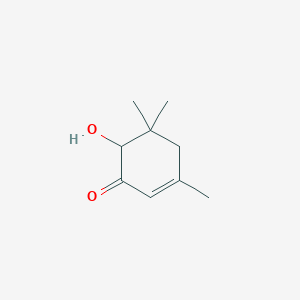

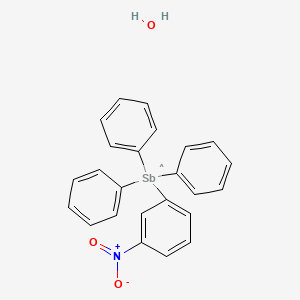
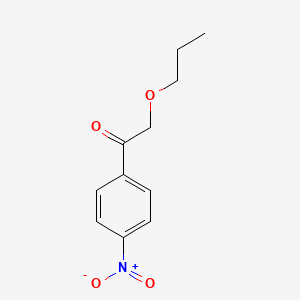
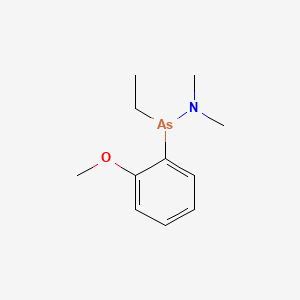
![1,1',1''-[Benzene-1,2,4-triyltris(methylene)]tris[4-(methoxymethyl)benzene]](/img/structure/B14593148.png)
